![molecular formula C24H17ClN2O5S2 B11621676 (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)

(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

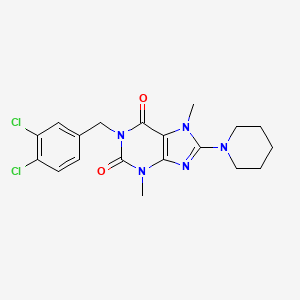

(5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Chlorphenylgruppe, eine Methoxygruppe und eine Nitrobenzylgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiazolidinonrings: Der Thiazolidinonring kann durch Reaktion eines geeigneten Amins mit Kohlenstoffdisulfid und einem Alkylhalogenid unter basischen Bedingungen synthetisiert werden.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion unter Verwendung eines Chlorbenzolderivats eingeführt werden.

Methoxylierung: Die Methoxygruppe kann durch eine Etherifizierungsreaktion unter Verwendung von Methanol und einem geeigneten Katalysator hinzugefügt werden.

Nitrobenzylierung: Die Nitrobenzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines Nitrobenzylhalogenids eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

(5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Nitrogruppe zu einer Aminogruppe führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere an den Chlorphenyl- und Nitrobenzylpositionen, unter Verwendung von Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, Essigsäure und erhöhte Temperaturen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol und Raumtemperatur.

Substitution: Amine, Thiole, polare aprotische Lösungsmittel und leichtes Erhitzen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Aminoverbindungen.

Substitution: Substituierte Thiazolidinone mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird wegen ihrer einzigartigen strukturellen Eigenschaften auf ihr Potenzial als antimikrobielles, antikanzerologisches und entzündungshemmendes Mittel untersucht.

Organische Synthese: Sie dient als vielseitiges Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, darunter Pharmazeutika und Agrochemikalien.

Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung von organischen Halbleitern und anderen fortschrittlichen Materialien.

Wirkmechanismus

Der Wirkmechanismus von (5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden:

Molekularziele: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, was zur Hemmung oder Aktivierung spezifischer biochemischer Pfade führt.

Beteiligte Pfade: Sie kann sich auf Pfade beziehen, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen, und zu ihren potenziellen therapeutischen Wirkungen beitragen.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted thiazolidinones.

Wissenschaftliche Forschungsanwendungen

(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on: weist Ähnlichkeiten mit anderen Thiazolidinonderivaten auf, wie z. B.:

Einzigartigkeit

- Strukturelle Merkmale : Das Vorhandensein der Chlorphenyl-, Methoxy- und Nitrobenzylgruppen in (5E)-3-(4-Chlorphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}-2-thioxo-1,3-thiazolidin-4-on verleiht ihr einzigartige elektronische und sterische Eigenschaften, die sie von anderen Thiazolidinonderivaten unterscheiden.

- Reaktivität : Seine spezifischen Reaktivitätsmuster, insbesondere in Oxidations- und Reduktionsreaktionen, machen sie zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen.

Eigenschaften

Molekularformel |

C24H17ClN2O5S2 |

|---|---|

Molekulargewicht |

513.0 g/mol |

IUPAC-Name |

(5E)-3-(4-chlorophenyl)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H17ClN2O5S2/c1-31-21-12-16(4-11-20(21)32-14-15-2-7-19(8-3-15)27(29)30)13-22-23(28)26(24(33)34-22)18-9-5-17(25)6-10-18/h2-13H,14H2,1H3/b22-13+ |

InChI-Schlüssel |

JYHISVYVNUAGIJ-LPYMAVHISA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)

![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)

![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)

![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)

![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)

![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)

![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)

![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)